Specific Scientific Field: Oncology and cancer research.
Summary of the Application: HMN-176 is an active metabolite of HMN-214, a synthetic antitumor agent. HMN-214 has demonstrated potent antitumor activity in mouse xenograft models. HMN-176, when administered, circumvents multidrug resistance in cancer cells.
Methods of Application:Specific Scientific Field: Cell biology and molecular pharmacology.
Summary of the Application: HMN-176 induces cell cycle arrest and apoptosis in cancer cells.
Methods of Application:HMN-176, chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, is a synthetic compound that serves as an active metabolite of the prodrug HMN-214. This compound is primarily recognized for its potent antitumor activity, particularly in overcoming multidrug resistance in various cancer cell lines. It has demonstrated significant efficacy in preclinical studies, particularly against ovarian and breast cancers, by inhibiting critical cellular processes such as mitosis without significantly affecting tubulin polymerization .
The biological activity of HMN-176 is characterized by its cytotoxic effects on a wide range of human tumor cell lines. In vitro studies have shown that HMN-176 exhibits significant antitumor activity across various cancer types, including breast, ovarian, and non-small cell lung cancers. For instance, it has been reported that up to 71% of tumor specimens responded positively to treatment with HMN-176 at specific concentrations . Furthermore, it has low cross-resistance with established chemotherapy agents, indicating its potential as a viable treatment option for resistant cancer types .
The synthesis of HMN-176 involves several steps typical for stilbene derivatives. While specific synthetic pathways are not detailed in the available literature, the general approach includes the formation of the stilbazole structure followed by oxidation processes to yield the final compound. The synthesis may also involve modifications to introduce functional groups such as methoxybenzene sulfonyl moieties .
HMN-176 has promising applications primarily in oncology as an antitumor agent. Its ability to circumvent drug resistance makes it a candidate for combination therapies with other chemotherapeutics. Additionally, its unique mechanism of action may allow it to be used in treating various cancers that are otherwise difficult to manage due to resistance mechanisms .
Interaction studies have indicated that HMN-176 can modulate the expression of genes associated with drug resistance. Specifically, it inhibits the promoter activity of MDR1 through interference with transcription factors like NF-Y. This suggests that HMN-176 not only acts as a cytotoxic agent but also alters the cellular environment to enhance the effectiveness of other drugs . Further research into its interactions with other signaling pathways could provide insights into its broader therapeutic potential.
Several compounds share structural or functional similarities with HMN-176. These include:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
HMN-214 | Prodrug of HMN-176 | Antitumor | Converts into HMN-176 in vivo |
N-(4-Methoxybenzene-sulfonyl)aniline | Sulfonamide derivative | Antitumor | Similar sulfonamide moiety |
Cisplatin | Platinum-based compound | Antitumor | Different mechanism; DNA cross-linking |
Etoposide | Epipodophyllotoxin | Antitumor | Topoisomerase II inhibitor |
HMN-176 is unique due to its dual mechanism of action—acting both as a cytotoxic agent and as an inhibitor of drug resistance pathways, which sets it apart from traditional chemotherapeutics like cisplatin and etoposide that rely solely on direct cytotoxicity .